molecular formula C18H20Cl2N4O2 B4526787 N-(3,5-dichlorophenyl)-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(3,5-dichlorophenyl)-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B4526787
M. Wt: 395.3 g/mol
InChI Key: SYUHSCONGQCXLO-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenyl group, a piperidinyl group, and a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps:

    Formation of the Dichlorophenyl Intermediate: The starting material, 3,5-dichloroaniline, undergoes acylation to form the corresponding acetamide.

    Piperidinylation: The acetamide intermediate is then reacted with 4-methylpiperidine under suitable conditions to introduce the piperidinyl group.

    Pyridazinone Formation: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyridazinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the dichlorophenyl ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dichlorophenyl)-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide: can be compared with other acetamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. Comparative studies with similar compounds can highlight differences in reactivity, stability, and biological activity.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N4O2/c1-12-4-6-23(7-5-12)16-2-3-18(26)24(22-16)11-17(25)21-15-9-13(19)8-14(20)10-15/h2-3,8-10,12H,4-7,11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUHSCONGQCXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,5-dichlorophenyl)-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
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N-(3,5-dichlorophenyl)-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
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N-(3,5-dichlorophenyl)-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
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N-(3,5-dichlorophenyl)-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
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N-(3,5-dichlorophenyl)-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
Reactant of Route 6
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N-(3,5-dichlorophenyl)-2-(3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

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